ethyl 2-cyano-3-[2-methoxy-4-(N-phenylanilino)phenyl]prop-2-enoate
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Overview
Description
Ethyl 2-cyano-3-[2-methoxy-4-(N-phenylanilino)phenyl]prop-2-enoate is an organic compound with a complex structure that includes cyano, methoxy, and phenylanilino groups
Preparation Methods
The synthesis of ethyl 2-cyano-3-[2-methoxy-4-(N-phenylanilino)phenyl]prop-2-enoate can be achieved through several routes. One common method involves the reaction of ethyl cyanoacetate with an appropriate substituted benzaldehyde in the presence of a base, followed by the addition of aniline derivatives. The reaction conditions typically include solvents like ethanol or methanol and catalysts such as piperidine or pyridine .
Chemical Reactions Analysis
Ethyl 2-cyano-3-[2-methoxy-4-(N-phenylanilino)phenyl]prop-2-enoate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of amines or alcohols.
Substitution: Nucleophilic substitution reactions can occur with halogens or other nucleophiles, leading to the formation of substituted derivatives.
Scientific Research Applications
Ethyl 2-cyano-3-[2-methoxy-4-(N-phenylanilino)phenyl]prop-2-enoate has diverse applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including heterocycles and polymers.
Biology: The compound’s derivatives have shown potential as enzyme inhibitors and receptor modulators.
Medicine: Research has indicated its potential use in developing anti-inflammatory and anticancer agents.
Industry: It is utilized in the production of dyes, pigments, and other industrial chemicals
Mechanism of Action
The mechanism of action of ethyl 2-cyano-3-[2-methoxy-4-(N-phenylanilino)phenyl]prop-2-enoate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit enzyme activity by forming a stable complex with the active site, preventing substrate binding .
Comparison with Similar Compounds
Ethyl 2-cyano-3-[2-methoxy-4-(N-phenylanilino)phenyl]prop-2-enoate can be compared with similar compounds such as:
Ethyl 2-cyano-3-(4-hydroxy-3-methoxyphenyl)prop-2-enoate: This compound has similar structural features but includes a hydroxy group, which can influence its reactivity and biological activity.
This compound stands out due to its unique combination of functional groups, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C25H22N2O3 |
---|---|
Molecular Weight |
398.5 g/mol |
IUPAC Name |
ethyl 2-cyano-3-[2-methoxy-4-(N-phenylanilino)phenyl]prop-2-enoate |
InChI |
InChI=1S/C25H22N2O3/c1-3-30-25(28)20(18-26)16-19-14-15-23(17-24(19)29-2)27(21-10-6-4-7-11-21)22-12-8-5-9-13-22/h4-17H,3H2,1-2H3 |
InChI Key |
CJBBYIZWJIUETC-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C(=CC1=C(C=C(C=C1)N(C2=CC=CC=C2)C3=CC=CC=C3)OC)C#N |
Origin of Product |
United States |
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